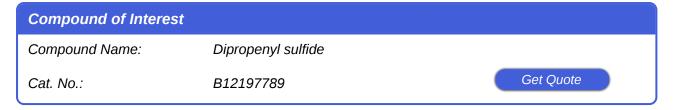


# Dipropenyl sulfide CAS number and IUPAC name

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An In-Depth Technical Guide to **Dipropenyl Sulfide** for Researchers and Drug Development Professionals

#### Introduction

Dipropenyl sulfide is a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] It is a volatile molecule that contributes to the characteristic flavor and aroma of these plants.[1] As a member of the diverse family of garlic-derived organosulfur compounds, dipropenyl sulfide and its isomers are of significant interest to researchers in fields ranging from food chemistry to drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties, experimental protocols, and potential biological signaling pathways associated with dipropenyl sulfide.

#### **Core Compound Identification**

• IUPAC Name: (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene[1]

• CAS Number: 33922-80-4[1]

• Molecular Formula: C<sub>6</sub>H<sub>10</sub>S[1]

## **Physicochemical Data**



The quantitative physicochemical properties of di-1-propenyl sulfide are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	114.21 g/mol	_
Boiling Point	137.0 to 140.0 °C (at 760 mm Hg)	
Density	0.875 - 0.942 g/cm <sup>3</sup>	-
Refractive Index	1.498 - 1.526	
Appearance	Clear, almost colorless liquid with a savory, brown aroma.	
Solubility	Very slightly soluble in DMSO, soluble in ethanol.	<del>-</del>

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **dipropenyl sulfide** are crucial for researchers. The following protocols are based on established methods for similar organosulfur compounds.

# Synthesis of Dipropenyl Sulfide

A common method for the synthesis of **dipropenyl sulfide** is the isomerization of its precursor, diallyl sulfide.

Protocol: Isomerization of Diallyl Sulfide

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diallyl sulfide in an alcoholic solvent, such as ethanol.
- Base Addition: Add a strong base, for example, sodium ethoxide in ethanol, to the solution.
  The base acts as a catalyst for the isomerization process.



- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours while stirring. The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid, such as hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **dipropenyl sulfide**.

### **Analytical Methodologies**

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

- Sample Preparation: Dilute a small amount of the dipropenyl sulfide sample in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.
- Instrumentation:
  - Gas Chromatograph: Use a GC system equipped with a capillary column suitable for volatile sulfur compounds (e.g., a non-polar DB-5 or a similar phase column).
  - Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used as the detector.
- GC Parameters:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.



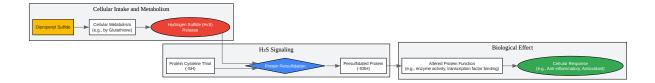
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
- Injection Volume: 1 μL with a split ratio of 50:1.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 350.
- Data Analysis: The retention time of the peak in the total ion chromatogram can be used for identification against a known standard. The mass spectrum of the peak should show the molecular ion and a characteristic fragmentation pattern that can be compared to a library database for confirmation of the structure.

# **Potential Biological Signaling Pathways**

While specific signaling pathways for **dipropenyl sulfide** are not extensively documented, it is hypothesized to share mechanisms with other well-studied organosulfur compounds from garlic, such as diallyl disulfide. A key aspect of their biological activity is the release of hydrogen sulfide (H<sub>2</sub>S), a known gasotransmitter. H<sub>2</sub>S can then modulate cellular processes through a post-translational modification called protein persulfidation.

The diagram below illustrates a proposed logical workflow for the biological action of **dipropenyl sulfide**.





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Caption: Proposed signaling pathway of **dipropenyl sulfide** via H<sub>2</sub>S release and protein persulfidation.

This pathway suggests that after cellular uptake, **dipropenyl sulfide** is metabolized, leading to the release of H<sub>2</sub>S. This H<sub>2</sub>S then reacts with cysteine residues on target proteins, converting their thiol groups (-SH) into persulfide groups (-SSH). This modification can alter the protein's structure and function, leading to downstream cellular responses such as antioxidant and anti-inflammatory effects.

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#### References

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